(S)-4-Amino-5-hydroxypentanamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H12N2O2 |
|---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
(4S)-4-amino-5-hydroxypentanamide |
InChI |
InChI=1S/C5H12N2O2/c6-4(3-8)1-2-5(7)9/h4,8H,1-3,6H2,(H2,7,9)/t4-/m0/s1 |
InChI Key |
FQLOSLKSJZSARD-BYPYZUCNSA-N |
Isomeric SMILES |
C(CC(=O)N)[C@@H](CO)N |
Canonical SMILES |
C(CC(=O)N)C(CO)N |
Origin of Product |
United States |
Chemical Synthesis Methodologies
Enantioselective Synthetic Strategies for (S)-4-Amino-5-hydroxypentanamide
The creation of the stereocenter in this compound is the cornerstone of its synthesis. Chemists have approached this challenge through several enantioselective strategies, which can be broadly categorized into asymmetric catalytic approaches and derivatization from chiral precursors.
Asymmetric Catalytic Approaches
Asymmetric catalysis offers an elegant and efficient way to introduce chirality, often with high enantioselectivity and catalytic efficiency.
While specific examples of Ni-catalyzed asymmetric hydrogenation directly yielding this compound are not extensively documented in publicly available literature, the principles of this methodology are well-established for the synthesis of chiral amines and alcohols. This approach would typically involve the asymmetric hydrogenation of a suitable prochiral precursor, such as a β-amino-γ-keto amide or a related unsaturated intermediate. The success of such a reaction would heavily depend on the choice of the chiral nickel catalyst, often a complex of nickel with a chiral phosphine (B1218219) ligand. The catalyst's structure is designed to create a chiral environment around the metal center, directing the hydrogenation to one face of the substrate, thus leading to the desired (S)-enantiomer.
A concise enantioselective synthesis of related γ-amino acid derivatives has been achieved through the asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt using a rhodium Me-DuPHOS catalyst, which was followed by the hydrogenation of the nitrile with a heterogeneous nickel catalyst. nih.gov This highlights the potential of combining different metal-catalyzed steps to achieve the desired chiral amine functionality.
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of often toxic and expensive metals. The asymmetric Mannich reaction is a prime candidate for the synthesis of this compound. This reaction involves the addition of a nucleophile, such as an enolate or enolizable carbonyl compound, to an imine. By using a chiral organocatalyst, such as a proline derivative or a chiral phosphoric acid, the approach of the nucleophile to the imine can be controlled, leading to the formation of a chiral β-amino carbonyl compound.
For the synthesis of the target molecule, a potential route would involve a Mannich-type reaction between a suitable three-carbon nucleophile and a protected aminoacetaldehyde, followed by further functional group manipulations. The stereochemical outcome would be dictated by the chiral catalyst employed.
Enzymes are highly efficient and stereoselective catalysts, making them ideal for the synthesis of chiral compounds. Chemoenzymatic strategies combine the advantages of chemical synthesis with the high selectivity of biocatalysis. For the synthesis of this compound, a key step could be the enzymatic resolution of a racemic mixture of a precursor or the asymmetric transformation of a prochiral substrate.
For instance, a lipase (B570770) could be used for the kinetic resolution of a racemic ester precursor of the target molecule, selectively hydrolyzing one enantiomer and leaving the desired (S)-enantiomer untouched. Alternatively, a transaminase could be employed for the asymmetric amination of a suitable keto-precursor. Engineered amine dehydrogenases have also shown promise in the synthesis of chiral amino alcohols from α-hydroxy ketones. frontiersin.org
A chemoenzymatic approach for the synthesis of statin side chain building blocks, which share structural similarities with the target compound, has been reported, utilizing an alcohol dehydrogenase for the regio- and enantioselective reduction of diketones. nih.gov
Derivatization from Chiral Precursors
An alternative to asymmetric catalysis is the use of a "chiral pool" approach, where the synthesis starts from a readily available and enantiomerically pure natural product. This strategy incorporates a pre-existing stereocenter into the target molecule.
A notable synthesis of (S)-4-amino-5-hydroxypentanoic acid, the carboxylic acid precursor to the target amide, utilizes (S)-glutamic acid as the chiral starting material. rsc.org A specific method involves the selective reduction of the γ-carboxylic acid group of N-protected (S)-glutamic acid methyl ester.
In a reported procedure, (S)-N-tritylglutamic acid γ-methyl ester is selectively reduced with lithium aluminum hydride to afford (S)-4-(tritylamino)-5-hydroxypentanoic acid. rsc.org The trityl protecting group can then be removed under acidic conditions. Subsequent amidation of the carboxylic acid would yield the final product, this compound.
Another example of a chiral pool approach is the synthesis of (3S,4S)-Statine and a related compound from D-glucosamine. oup.com This demonstrates the versatility of using carbohydrates as chiral starting materials for the synthesis of complex amino alcohols.
Multi-Step Linear and Convergent Synthetic Pathways
The synthesis of this compound, particularly when starting from simple achiral materials, often requires a multi-step sequence. These can be designed as either linear or convergent pathways.
A linear synthesis involves a sequential series of reactions where the product of one step becomes the starting material for the next. The synthesis of (S)-4-amino-5-hydroxypentanoic acid from (S)-glutamic acid is an example of a linear sequence. rsc.org
The development of multi-step syntheses often requires careful planning to ensure compatibility of functional groups and to select appropriate protecting groups. The use of protecting groups is a common strategy to temporarily mask reactive functional groups while other parts of the molecule are being modified. youtube.com
Design and Synthesis of Chemically Modified Analogues and Derivatives of this compound
The exploration of a compound's therapeutic potential heavily relies on the synthesis of analogues to understand how structural modifications impact biological activity.
To probe the SAR of this compound, a systematic modification of its functional groups would be necessary. Key areas for modification would include the amide group, the primary amine, and the primary alcohol.
Table 1: Potential Structural Modifications of this compound for SAR Studies
| Modification Site | Potential Modifications | Rationale |
| Amide (CONH₂) | N-alkylation (e.g., N-methyl, N-ethyl), N-arylation, conversion to esters or carboxylic acids. | To investigate the role of the amide hydrogen bonding and steric bulk at this position. |
| Amino Group (NH₂) | Acylation, alkylation, conversion to guanidines or other basic functionalities. | To explore the importance of basicity and hydrogen bonding capacity of the amino group for target interaction. |
| Hydroxyl Group (OH) | Etherification (e.g., O-methylation), esterification, oxidation to an aldehyde or carboxylic acid. | To determine the significance of the hydroxyl group as a hydrogen bond donor or acceptor. |
| Carbon Backbone | Introduction of alkyl groups, variation in chain length. | To assess the impact of conformational rigidity and overall lipophilicity. |
The synthesis of these derivatives would likely start from a common chiral precursor, such as a protected (S)-4-amino-5-hydroxypentanoic acid, which would then be diversified.
To understand the mechanism of action, metabolic fate, and target engagement of this compound, isotopically labeled versions would be indispensable.
Table 2: Potential Isotopically Labeled Analogues of this compound
| Isotope | Position of Label | Application |
| ¹⁴C | Carbonyl carbon (C1) or other backbone positions. | In vitro and in vivo metabolic studies, autoradiography. |
| ³H | Positions not prone to metabolic exchange. | Receptor binding assays, pharmacokinetic studies. |
| ¹⁵N | Amino group (N4) or amide nitrogen. | Mechanistic studies involving nitrogen chemistry, NMR-based interaction studies. |
| ¹⁸O | Hydroxyl group or carbonyl oxygen. | Elucidation of enzymatic or chemical mechanisms. |
The synthesis of these labeled compounds would require the use of commercially available labeled starting materials and careful planning of the synthetic route to ensure the label is incorporated at the desired position with high isotopic purity.
Optimization of Reaction Conditions and Process Efficiency in Laboratory Synthesis
Assuming a synthetic route is established, optimization would be crucial for producing sufficient quantities of this compound for further studies. Key aspects of optimization would include:
Catalyst Screening: For stereoselective steps, screening a variety of chiral catalysts and ligands would be essential to maximize enantioselectivity and yield.
Solvent and Temperature Effects: Investigating the impact of different solvents and reaction temperatures on reaction rates, yields, and purity.
Reagent Stoichiometry: Fine-tuning the amounts of reagents to minimize waste and side product formation.
Purification Methods: Developing efficient and scalable purification protocols, such as crystallization or chromatography, to obtain the final compound with high purity.
Advanced Analytical Characterization in Research
Spectroscopic Techniques for Comprehensive Structural Elucidation and Purity Assessment
Spectroscopy provides fundamental insights into the molecular architecture of (S)-4-Amino-5-hydroxypentanamide, from its atomic connectivity to the identification of its characteristic functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Through the analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra, researchers can map the complete carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to one another. Key expected signals would include distinct peaks for the protons on the carbon backbone (C2, C3, C4, and C5), the amine (-NH₂) group, and the hydroxyl (-OH) group. The coupling patterns (splitting of signals) between adjacent protons help to establish the connectivity of the pentanamide (B147674) chain.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For this compound, five distinct signals are expected, corresponding to the carbonyl carbon of the amide, the four carbons of the pentane (B18724) chain (C2, C3, C4, C5), each in a unique chemical environment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Actual chemical shifts can vary based on solvent and experimental conditions. This table represents typical expected ranges.)
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C1 (C=O) | - | ~175-180 |
| C2 (-CH₂) | ~2.2-2.4 | ~30-35 |
| C3 (-CH₂) | ~1.6-1.8 | ~25-30 |
| C4 (-CH) | ~3.0-3.3 | ~50-55 |
| C5 (-CH₂) | ~3.4-3.7 | ~60-65 |
| Amide (-CONH₂) | ~7.0-7.5 (2H, broad) | - |
| Amine (-NH₂) | Variable (broad) | - |
| Hydroxyl (-OH) | Variable (broad) | - |
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to gain structural information through analysis of its fragmentation patterns. The molecular formula of the compound is C₅H₁₂N₂O₂.
Using a soft ionization technique like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecule [M+H]⁺ in the positive ion mode. This would yield a primary ion with a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound plus the mass of a proton.
Further structural confirmation can be obtained through tandem mass spectrometry (MS/MS). In this technique, the parent ion is isolated and fragmented, and the resulting daughter ions provide clues about the molecule's structure. Common fragmentation pathways for this compound would involve the loss of small neutral molecules such as water (H₂O) from the hydroxyl group and ammonia (B1221849) (NH₃) from the primary amine or amide.
Table 2: Key Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₅H₁₂N₂O₂ |
| Molecular Weight | 132.16 g/mol |
| Expected [M+H]⁺ Ion (m/z) | ~133.09 |
| Common Neutral Losses | H₂O (18 Da), NH₃ (17 Da) |
Infrared (IR) spectroscopy is used to identify the key functional groups present in the this compound molecule by measuring the absorption of infrared radiation at specific wavenumbers. The IR spectrum provides a characteristic fingerprint of the compound.
Key absorptions that confirm the structure include:
O-H Stretch: A broad absorption band typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
N-H Stretch: One or two sharp to medium bands in the 3100-3500 cm⁻¹ region, corresponding to the stretching vibrations of the primary amine (-NH₂) and the primary amide (-CONH₂).
C-H Stretch: Absorption bands just below 3000 cm⁻¹ due to the stretching of the C-H bonds in the aliphatic chain.
C=O Stretch (Amide I): A strong, sharp absorption band around 1640-1680 cm⁻¹, which is highly characteristic of the carbonyl group in a primary amide.
N-H Bend (Amide II): A medium to strong absorption band around 1590-1650 cm⁻¹, resulting from the N-H bending vibration of the amide group.
Table 3: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Wavenumber Range (cm⁻¹) | Intensity |
| O-H (Alcohol) | 3200-3600 | Broad |
| N-H (Amine/Amide) | 3100-3500 | Medium |
| C=O (Amide I) | 1640-1680 | Strong |
| N-H Bend (Amide II) | 1590-1650 | Medium |
Chromatographic Methods for Isolation, Purification, and Quantitative Analysis
Chromatography is essential for separating this compound from reaction mixtures, purifying it to a high degree, and quantifying its presence and enantiomeric purity.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for monitoring the progress of its synthesis. Due to the polar nature of the compound, containing amine, hydroxyl, and amide groups, reversed-phase (RP-HPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC) are suitable methods.
In a typical RP-HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape). The compound's purity is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all peaks. A high-purity sample will show a single major peak. This method is also invaluable for tracking the disappearance of starting materials and the appearance of the product during a chemical reaction, allowing for precise optimization of reaction conditions.
Since this compound is a chiral molecule, it is critical to determine its enantiomeric purity, or enantiomeric excess (ee). This is accomplished using chiral chromatography, a specialized form of HPLC. This technique uses a chiral stationary phase (CSP) that can interact differently with the two enantiomers ((S) and (R) forms) of the compound. unife.it
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely effective for separating a broad range of chiral molecules, including those with amine and amide functional groups. windows.net By passing a solution of 4-Amino-5-hydroxypentanamide (B12505716) through a chiral column, the two enantiomers are separated and will exit the column at different times (retention times), resulting in two distinct peaks in the chromatogram. The enantiomeric excess is calculated by comparing the peak areas of the (S)-enantiomer and the undesired (R)-enantiomer. This analysis is crucial in pharmaceutical research, where often only one enantiomer possesses the desired biological activity. researchgate.net
Elemental Composition Analysis
The elemental composition of a pure chemical compound is a fundamental characteristic, providing the mass percentages of the elements that constitute the molecule. For this compound, with the molecular formula C₅H₁₂N₂O₂, this composition is determined by the atomic weights of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O).
In research settings, the elemental composition is typically verified through techniques such as combustion analysis or high-resolution mass spectrometry (HRMS). Combustion analysis involves burning a small, precisely weighed sample of the compound in an excess of oxygen. The resulting combustion products—carbon dioxide, water, and nitrogen gas—are collected and weighed to determine the percentages of carbon, hydrogen, and nitrogen in the original sample. The percentage of oxygen is often determined by difference.
High-resolution mass spectrometry provides a highly accurate measurement of the compound's molecular weight, allowing for the determination of its elemental formula. By comparing the experimentally measured mass to the theoretical mass calculated for a specific formula, researchers can confirm the elemental composition with a high degree of confidence.
The following table outlines the theoretical elemental composition of this compound. In a research context, experimental values obtained from analytical techniques would be expected to closely align with these theoretical percentages, typically within a margin of ±0.4%.
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |
| Carbon | C | 12.011 | 5 | 60.055 | 45.44 |
| Hydrogen | H | 1.008 | 12 | 12.096 | 9.15 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 21.20 |
| Oxygen | O | 15.999 | 2 | 31.998 | 24.21 |
| Total | 132.163 | 100.00 |
Computational and Theoretical Investigations
Molecular Modeling and Docking Studies of (S)-4-Amino-5-hydroxypentanamide and its Derivatives
Molecular modeling and docking are instrumental in understanding how a small molecule like this compound might interact with biological macromolecules, such as enzymes or receptors. These techniques can predict the preferred binding orientation and affinity of the molecule within a target's active site, providing insights into its potential mechanism of action.
Molecular docking simulations are employed to predict the binding conformation and energy of a ligand within the active site of a target protein. For this compound, with its primary amine, hydroxyl, and amide functional groups, hydrogen bonding is expected to be a dominant force in its interactions with protein active sites.
In a hypothetical docking study against a generic enzyme active site, the hydroxyl and amino groups of this compound would likely act as hydrogen bond donors, while the carbonyl oxygen of the amide and the oxygen of the hydroxyl group could serve as hydrogen bond acceptors. The flexible aliphatic chain allows the molecule to adopt various conformations to fit within the binding pocket. The stereochemistry at the C4 position is crucial, as it dictates a specific spatial arrangement of the substituents, which in turn influences the precise interactions with the amino acid residues of the target protein.
For instance, studies on other amino alcohol-containing ligands have demonstrated their ability to form key hydrogen bonds and electrostatic interactions within enzyme active sites, often leading to inhibitory activity. bohrium.comtandfonline.comnih.gov The binding affinity is typically quantified by a scoring function, which estimates the free energy of binding. A lower binding energy generally indicates a more stable protein-ligand complex.
Table 1: Illustrative Example of Predicted Binding Interactions for this compound in a Hypothetical Enzyme Active Site
| Functional Group of Ligand | Potential Interacting Residue (Example) | Type of Interaction |
| Primary Amine (-NH2) | Aspartic Acid, Glutamic Acid | Hydrogen Bond Donor, Salt Bridge |
| Hydroxyl (-OH) | Serine, Threonine, Histidine | Hydrogen Bond Donor/Acceptor |
| Amide (C=O) | Arginine, Lysine | Hydrogen Bond Acceptor |
| Amide (N-H) | Aspartate, Glutamate (B1630785) | Hydrogen Bond Donor |
| Aliphatic Chain | Leucine, Valine, Isoleucine | Van der Waals Interactions |
This compound is a flexible molecule due to the presence of several single bonds. Conformational analysis aims to identify the low-energy, stable three-dimensional arrangements of the molecule. This is critical as the bioactive conformation, the shape the molecule adopts when it binds to its target, may not be its lowest energy state in solution.
Molecular dynamics (MD) simulations can provide a deeper understanding of the conformational landscape and flexibility of this compound in a simulated physiological environment. nih.gov By simulating the movements of the atoms over time, MD can reveal the accessible conformations and the transitions between them. Such studies on flexible amino acids and peptides have shown the importance of conformational flexibility for biological function. nih.gov The presence of both polar and nonpolar groups in this compound suggests that its conformation will be influenced by the surrounding solvent environment.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, providing insights into its stability and reactivity. cdnsciencepub.comicm.edu.pl For this compound, these calculations can determine properties like the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential.
The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests that the molecule is more likely to be reactive. The calculated electrostatic potential map would highlight the electron-rich regions (like the carbonyl oxygen and hydroxyl oxygen) and electron-poor regions (like the amide and amine hydrogens), which are the likely sites for electrophilic and nucleophilic attacks, respectively. Quantum chemical studies on small amino acids have provided valuable data on their electronic properties and reactivity. nih.govlpnu.ua
Table 2: Representative Data from a Hypothetical Quantum Chemical Calculation (DFT) for this compound
| Property | Predicted Value (Arbitrary Units) | Interpretation |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital |
| LUMO Energy | 1.2 eV | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | 7.7 eV | Indicator of chemical stability |
| Dipole Moment | 3.5 D | Measure of the molecule's overall polarity |
Quantitative Structure-Activity Relationship (QSAR) Studies for Predicting and Rationalizing Biological Activity
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structures of a series of compounds with their biological activities. nih.govfrontiersin.org While a QSAR study requires a dataset of multiple compounds with measured activities, we can discuss the approach that would be taken for derivatives of this compound.
To build a QSAR model, a set of molecular descriptors would be calculated for each derivative. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). A statistical method, such as multiple linear regression or machine learning algorithms, would then be used to find a mathematical equation that relates these descriptors to the observed biological activity. nih.govacs.org
For polar molecules like derivatives of this compound, descriptors related to hydrogen bonding capacity and polarity would likely be significant in the QSAR model. acs.org A successful QSAR model could then be used to predict the activity of new, unsynthesized derivatives and to understand which structural features are most important for activity.
Virtual Screening Approaches for Identification of Related Scaffolds and Potential Ligands
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are likely to bind to a biological target. nih.govnih.gov The chemical structure of this compound can be used as a starting point in a virtual screening campaign.
In a ligand-based virtual screen, the structure of this compound would be used as a query to search for other molecules in a database with similar 2D or 3D features. This approach is based on the principle that structurally similar molecules are likely to have similar biological activities.
In a structure-based virtual screen, a library of compounds would be docked into the active site of a target protein, and the compounds would be ranked based on their predicted binding affinities. mdpi.comresearchgate.net Both approaches could lead to the identification of novel scaffolds that share the key pharmacophoric features of this compound and have the potential to be developed into new therapeutic agents.
Enzymatic and Cellular Bioactivity Studies in Vitro and Cell Based Research Models
Investigation of Enzyme Inhibition and Activation Mechanisms
The unique structure of (S)-4-Amino-5-hydroxypentanamide makes it a candidate for interacting with various enzymes, particularly those that recognize amino acid or amide-containing substrates.
Polysaccharide deacetylases are enzymes that catalyze the removal of acetyl groups from polysaccharides. In pathogenic bacteria like Bacillus cereus, these enzymes play a crucial role in the modification of the peptidoglycan cell wall, contributing to the bacteria's survival and resistance to host defenses such as lysozyme. The inhibition of these enzymes is a validated strategy for the development of new antimicrobial agents.
One such enzyme from Bacillus cereus is the peptidoglycan N-acetylglucosamine deacetylase Bc1974. While direct studies on the inhibitory activity of this compound against Bc1974 are not prominently documented in the reviewed literature, research on other small molecules provides insight into the active site of this enzyme class. For instance, studies have identified hydroxamate-containing compounds as potent inhibitors of these bacterial deacetylases. A notable example is N-hydroxy-4-(naphthalene-1-yl)benzamide (NHNB), which has been shown to be a competitive inhibitor of both Bc1974 and a related enzyme, Bc1960, from B. cereus. nih.gov This compound exhibited significant bactericidal activity against the pathogen. nih.gov The investigation of such inhibitors helps in understanding the structural requirements for binding to the active site of these enzymes, which could inform the design of novel inhibitors based on scaffolds like that of this compound.
The chemical structure of this compound, featuring a primary amide group, suggests potential interactions with a broad class of enzymes known as amide hydrolases. This superfamily of enzymes is involved in a vast array of physiological processes by catalyzing the hydrolysis of amide bonds. While specific studies focusing on the interaction of this compound with a wide range of amide hydrolases are not extensively detailed in the available literature, the principles of enzyme-substrate recognition suggest that it could act as a substrate, inhibitor, or modulator for certain members of this enzyme class. The exploration of such interactions remains a potential area for future research to uncover novel biological activities of this compound.
Evaluation as Molecular Probes or Ligands in Receptor Systems
The structural similarity of this compound to endogenous molecules like amino acids allows it to be evaluated as a potential ligand or probe for various receptor systems.
Gamma-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its signaling is terminated by GABA transporters (GATs). nih.gov There are four subtypes of GATs: GAT1, GAT2, GAT3, and GAT4 (designated as mGAT1-4 in mice). These transporters are crucial targets for the development of drugs for neurological disorders such as epilepsy and neuropathic pain. nih.gov
Although direct studies specifically evaluating this compound as an inhibitor of GABA transporters are not found in the reviewed literature, the research field is rich with studies on functionalized amino acids and their derivatives as GAT inhibitors. nih.gov These studies typically involve cellular assays using human embryonic kidney (HEK-293) cells stably expressing the different mouse GAT subtypes. nih.gov The inhibitory potency of compounds is determined by measuring the uptake of radiolabeled GABA. nih.gov The development of selective inhibitors for the different GAT subtypes is a major goal in this area of research.
The Signal Transducer and Activator of Transcription 3 (Stat3) is a protein that plays a critical role in cell signaling pathways involved in cell growth, survival, and differentiation. Aberrant Stat3 activity is linked to various cancers, making it an important target for anticancer drug design. nih.gov The SH2 domain of Stat3 recognizes and binds to specific phosphotyrosine-containing peptide sequences on cytokine and growth factor receptors. A key residue in this recognition sequence is glutamine (Gln). nih.gov
Researchers have explored the use of glutamine mimics to develop potent and specific inhibitors of the Stat3 SH2 domain. These mimics are incorporated into peptidomimetic structures to block the protein-protein interactions that lead to Stat3 activation. In this context, analogs of this compound have shown significant promise. For instance, the replacement of a glutamine-containing unit in a lead peptide inhibitor with (R)-4-aminopentanamide resulted in an inhibitor with equal or greater potency. nih.gov Furthermore, a closely related analog, (4R,5S)-4-amino-5-benzyloxyhexanamide, when incorporated into a peptidomimetic, yielded one of the highest affinity Stat3 inhibitors reported to date, with an IC50 value of 69 nM in a fluorescence polarization assay. nih.gov These findings underscore the potential of the 4-amino-5-hydroxypentanamide (B12505716) scaffold to serve as an effective glutamine mimic for targeting the Stat3 SH2 domain.
| Compound/Peptide | Target | Assay | IC50 (nM) | Reference |
| pCinn-Leu-Pro-Gln-NHBn | Stat3 SH2 | Fluorescence Polarization | 138 | nih.gov |
| Peptide with (R)-4-aminopentanamide (Gln mimic) | Stat3 SH2 | Fluorescence Polarization | ~138 | nih.gov |
| Peptide with (4R,5S)-4-amino-5-benzyloxyhexanamide (Gln mimic) | Stat3 SH2 | Fluorescence Polarization | 69 | nih.gov |
Table 1. Inhibitory activity of glutamine mimics against the Stat3 SH2 domain.
Taste Receptor (e.g., T1R1/T1R3) Activation and Modulatory Studies in Cell-Based Assays
There is currently no publicly available research detailing the activation or modulation of the umami taste receptor, T1R1/T1R3, or other taste receptors by this compound in cell-based assays. While the umami taste is principally elicited by L-glutamate and enhanced by 5'-ribonucleotides, the scientific community is actively exploring other molecules for their potential to impart or modulate this savory taste. researchgate.netresearchgate.netnih.gov Studies on various compounds, including glutamate (B1630785) glycoconjugates, have been conducted to understand their umami-like properties. nih.govimreblank.ch However, specific data from cell-based assays that would quantify the efficacy and potency of this compound on taste receptors are not found in the current body of scientific literature.
Cellular Uptake and Metabolism Investigations in Cell Culture Models
Investigations into the cellular uptake and metabolic fate of this compound in cell culture models have not been reported in available scientific literature. The cellular transport of amino acids and their derivatives is a complex process involving various transporters. nih.govnih.gov The stability and metabolism of amide-containing compounds, such as the peptide bonds in proteins, are of significant interest in biochemistry, with typical amide bonds exhibiting considerable stability. youtube.com However, specific studies tracking the import, export, and intracellular transformation of this compound within cell lines are not documented.
Elucidation of Structure-Activity Relationships (SAR) through Biological Profiling of Derivatives
A critical aspect of medicinal and food chemistry is the systematic modification of a lead compound to understand how structural changes affect its biological activity, a process known as Structure-Activity Relationship (SAR) studies. While SAR studies are common for various classes of biologically active molecules, there is no available research that outlines the synthesis and biological profiling of derivatives of this compound to elucidate its structure-activity relationships, particularly concerning taste modulation.
Potential Research Applications and Future Directions
Development as Biochemical Tools for Investigating Biological Pathways
The structure of (S)-4-Amino-5-hydroxypentanamide makes it an ideal candidate for development into a biochemical probe to investigate various biological pathways. The primary amino group and the hydroxyl group offer convenient points for chemical modification, allowing for the attachment of reporter groups such as fluorophores, biotin, or photoaffinity labels. nih.gov Such modified versions of the molecule could be used to trace its uptake, distribution, and interaction with cellular components.
For instance, isotopically labeled versions of this compound, such as with ¹³C or ¹⁵N, could be synthesized and used in metabolic labeling studies. nih.govcreative-proteomics.comresearchgate.netnih.govambic.org By introducing the labeled compound to cells or organisms and subsequently analyzing the distribution of the isotopes in various metabolites using techniques like mass spectrometry or NMR, researchers could elucidate the metabolic pathways in which the compound participates. nih.govresearchgate.netambic.org This approach is a powerful tool for confirming known metabolic routes and discovering new enzymatic functions. nih.govresearchgate.net
Furthermore, the γ-amino acid-like backbone of this compound suggests a potential interaction with pathways involving gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. wikipedia.org Derivatives of this compound could be designed as probes to study GABA receptors or transporters, potentially leading to a better understanding of neurological disorders. nih.govresearchgate.net
Table 1: Potential Biochemical Probes Derived from this compound
| Probe Type | Reporter Group | Potential Application |
| Fluorescent Probe | e.g., Fluorescein, Rhodamine | Visualization of cellular uptake and localization |
| Affinity Probe | Biotin | Identification of binding proteins and interaction partners |
| Photoaffinity Label | e.g., Benzophenone, Diazirine | Covalent labeling and identification of receptor binding sites |
| Isotopic Tracer | ¹³C, ¹⁵N, ³H | Elucidation of metabolic pathways and fate |
Role as a Chemical Scaffold for Advanced Synthetic Research
The this compound molecule can serve as a versatile chiral scaffold for the synthesis of more complex and structurally diverse molecules. diva-portal.orgmdpi.comnih.gov Its stereochemically defined centers and multiple functional groups provide a foundation for building libraries of compounds for various applications, including drug discovery. diva-portal.orgnih.gov The field of diversity-oriented synthesis, which aims to create collections of structurally complex and diverse small molecules, often utilizes such chiral building blocks. diva-portal.org
The amino and hydroxyl groups can be selectively protected and derivatized, allowing for the controlled introduction of new functionalities. For example, the primary amine can be acylated, alkylated, or used in the formation of various heterocyclic structures. The hydroxyl group can be etherified, esterified, or oxidized to a ketone, opening up further avenues for chemical modification. The amide group itself, while generally stable, can also be a site for chemical transformation. nih.gov
The development of synthetic methodologies that utilize such scaffolds is an active area of research. nih.govacs.orgfrontiersin.org The insights gained from synthesizing derivatives of this compound could contribute to the broader field of organic synthesis by providing new strategies for the construction of chiral, polyfunctional molecules. frontiersin.orgrsc.org
Table 2: Potential Synthetic Transformations of the this compound Scaffold
| Functional Group | Potential Reaction | Resulting Functionality |
| Amino Group | Acylation, Sulfonylation | Amides, Sulfonamides |
| Reductive Amination | Secondary and Tertiary Amines | |
| Cyclization Reactions | N-Heterocycles | |
| Hydroxyl Group | Etherification, Esterification | Ethers, Esters |
| Oxidation | Ketone | |
| Amide | Hydrolysis, Reduction | Carboxylic Acid, Amine |
Exploration of Uncharted Biological Roles and Metabolic Fates in Controlled Laboratory Environments
Given that the biological activities of this compound have not been extensively characterized, a systematic exploration of its potential roles in controlled laboratory settings is a promising future direction. Its structural similarity to γ-amino acids and other neuromodulatory molecules suggests that it could have effects on the central nervous system. wikipedia.org Initial in vitro screening against a panel of receptors, enzymes, and ion channels could reveal potential biological targets.
The metabolic fate of this compound is another area ripe for investigation. The amide bond, while generally more stable than an ester linkage, can be subject to enzymatic hydrolysis by amidases in vivo. nih.govnih.gov Studies using liver microsomes or other in vitro metabolic systems could identify the primary metabolites of the compound. nih.gov Understanding the metabolic stability and pathways of degradation is crucial for the development of any potential therapeutic agent. nih.gov The products of metabolic breakdown could themselves be biologically active, leading to further avenues of research.
Methodological Advancements in Asymmetric Synthesis and High-Throughput Analytical Techniques for Pentanamide (B147674) Compounds
The synthesis of enantiomerically pure this compound presents a challenge that can drive advancements in asymmetric synthesis. acs.orgfrontiersin.orgrsc.org While general methods for the synthesis of chiral amino alcohols and amides exist, developing a highly efficient and stereoselective route specifically for this compound would be a valuable contribution to synthetic chemistry. diva-portal.orgrsc.orgrsc.org This could involve the use of chiral catalysts, enzymatic resolutions, or starting from a chiral pool material. rsc.org
Furthermore, as libraries of compounds based on the this compound scaffold are developed, the need for high-throughput analytical techniques will become critical. nih.govbmglabtech.comku.eduthermofisher.com Developing rapid and sensitive methods for the purification and characterization of these compounds, as well as for screening their biological activity, will be essential. This could involve the adaptation of existing high-throughput screening (HTS) platforms or the development of novel analytical methods tailored to the specific chemical properties of pentanamide derivatives. bmglabtech.comthermofisher.comstanford.edu Advances in areas such as automated parallel synthesis and purification, as well as miniaturized biological assays, would greatly facilitate the exploration of the chemical and biological space around this promising scaffold.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (S)-4-Amino-5-hydroxypentanamide, and how do reaction conditions influence enantiomeric purity?
- Methodological Answer : The synthesis of chiral amines like this compound often involves asymmetric hydrogenation or enzymatic resolution. For example, a related compound, (S)-4-Amino-5-mercaptopentanoic Acid, was synthesized using sodium borohydride reduction of a ketone intermediate followed by chiral resolution via diastereomeric salt formation . Key parameters include pH control (to avoid racemization), solvent polarity (for solubility of intermediates), and catalyst selection (e.g., chiral Ru complexes for hydrogenation). Enantiomeric purity can be monitored using chiral HPLC with a polysaccharide column (e.g., Chiralpak AD-H) and polarimetric analysis .
Q. Which analytical techniques are most reliable for characterizing this compound in complex mixtures?
- Methodological Answer : A combination of techniques is recommended:
- NMR Spectroscopy : - and -NMR to confirm stereochemistry and functional groups (e.g., hydroxyl and amide protons resonate at δ 1.5–2.5 ppm and δ 6.5–8.0 ppm, respectively) .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation (e.g., [M+H] at m/z 147.0764 for CHNO) .
- HPLC-PDA : Reverse-phase C18 columns with UV detection at 210 nm for purity assessment, especially to detect byproducts from incomplete amidation .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data for this compound derivatives be resolved?
- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., buffer pH affecting ionization) or impurity profiles. To address this:
- Comparative Studies : Replicate assays under standardized conditions (e.g., pH 7.4 PBS buffer, 37°C) using rigorously purified batches (≥98% purity by HPLC) .
- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., replacing hydroxyl with methoxy groups) to isolate contributing factors .
- Meta-Analysis : Use tools like Reaxys or SciFinder to aggregate data and identify trends across studies, applying statistical models (e.g., ANOVA) to assess significance .
Q. What experimental design strategies are effective for studying the hydrolytic stability of this compound under physiological conditions?
- Methodological Answer : Hydrolytic degradation pathways can be modeled using:
- Forced Degradation Studies : Expose the compound to buffers at varying pH (1.2–9.0) and temperatures (25–60°C) over 24–72 hours. Monitor degradation products via LC-MS and assign structures using fragmentation patterns (e.g., loss of HO or cleavage of the amide bond) .
- Kinetic Analysis : Fit degradation data to first-order or Arrhenius models to predict shelf-life. For example, activation energy () calculations can reveal susceptibility to thermal hydrolysis .
Q. How can researchers validate the role of this compound in modulating enzymatic activity without interference from solvent artifacts?
- Methodological Answer :
- Control Experiments : Include solvent-only controls (e.g., DMSO or ethanol at concentrations used in assays) to rule out solvent effects on enzyme kinetics .
- Dose-Response Curves : Test multiple concentrations (e.g., 0.1–100 µM) to confirm a proportional relationship between compound concentration and enzymatic inhibition/activation .
- Molecular Docking : Use software like AutoDock Vina to simulate binding interactions, correlating computational binding affinities with experimental IC values .
Data Presentation and Reproducibility
Q. What are best practices for reporting conflicting spectral data (e.g., NMR shifts) in publications?
- Methodological Answer :
- Full Disclosure : Report solvent, temperature, and instrument frequency (e.g., 500 MHz for -NMR) to enable cross-study comparisons .
- Reference Standards : Include internal standards (e.g., TMS for NMR) and compare with published data from authoritative databases like NIST Chemistry WebBook .
- Raw Data Accessibility : Deposit raw spectra in repositories like Zenodo or institutional databases, ensuring peer reviewers can verify assignments .
Q. How should researchers address batch-to-batch variability in this compound synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression and intermediate consistency .
- Quality Control Protocols : Define acceptance criteria for critical quality attributes (CQAs) such as enantiomeric excess (≥99%) and residual solvent levels (e.g., ≤0.1% ethyl acetate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
